Targapremir-210

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

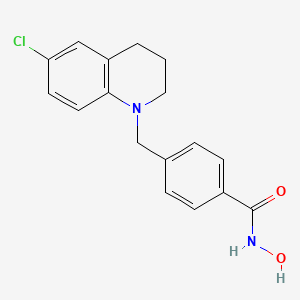

Targapremir-210, also known as TGP-210, is a potent and selective inhibitor of miR-210 (miRNA-210, microRNA-210). It inhibits pre-miR-210 processing with high binding affinity (Kd 200 nM) .

Synthesis Analysis

Targapremir-210 is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis

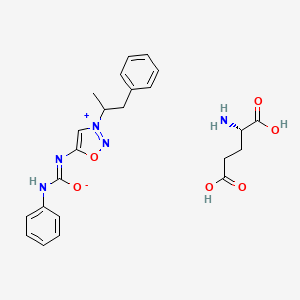

The molecular structure of Targapremir-210 is C32H36N10O2 .Chemical Reactions Analysis

Targapremir-210 can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Physical And Chemical Properties Analysis

The molecular weight of Targapremir-210 is 592.69. It is soluble to 100 mM in DMSO and to 100 mM in ethanol .Scientific Research Applications

Treatment of Non-Muscle-Invasive Bladder Cancer

Targapremir-210, also known as TAR-210, is an intravesical delivery system designed to provide sustained, local release of erdafitinib into the bladder . It has shown early evidence of positive clinical activity in patients with non-muscle-invasive bladder cancer (NMIBC) with select fibroblast growth factor receptor (FGFR) alterations . The Phase 1 results show a manageable safety profile with limited systemic toxicity, and early complete responses in patients with high-risk and intermediate-risk NMIBC .

Treatment of High-Risk NMIBC

In patients with recurrent, Bacillus Calmette-Guérin (BCG)-unresponsive high-risk (HR) NMIBC who refused or were ineligible for radical cystectomy, TAR-210 treatment resulted in 82 percent of patients being recurrence-free .

Treatment of Intermediate-Risk NMIBC

In patients with intermediate-risk (IR) NMIBC, 87 percent of the patients having at least one response assessment with TAR-210 achieved a complete response .

Inhibition of miR-210 Formation

Targapremir-210 inhibits the formation of mature miR-210 by binding to the Dicer binding site of the miR-210 hairpin precursor . This inhibition of Dicer processing of the miRNA is a unique application of Targapremir-210 .

Decreasing Levels of miR-210 and HIF-1α mRNA

Targapremir-210 decreases levels of miR-210 and HIF-1α mRNA . This is particularly relevant in the context of hypoxic conditions, where these molecules play significant roles .

Induction of Apoptosis in Hypoxic Conditions

Targapremir-210 has been shown to induce apoptosis in MDA-MB-231 cells cultured under hypoxic conditions . This suggests a potential application in the treatment of certain types of cancer .

Selective Recognition of miR-210 Precursor

Targapremir-210 selectively recognizes the miR-210 precursor and can differentially recognize RNAs in cells that have the same target motif but have different expression levels . This reveals an important feature for selectively drugging RNAs for the first time .

Mechanism of Action

Target of Action

Targapremir-210 is a potent and selective inhibitor of miR-210 (microRNA-210) . miR-210 is a noncoding RNA that plays a critical role in cancer maintenance, particularly in hypoxic conditions .

Mode of Action

Targapremir-210 binds to the Dicer site of the miR-210 hairpin precursor . This interaction inhibits the processing of pre-miR-210, preventing the formation of mature miR-210 . The binding affinity of Targapremir-210 to pre-miR-210 is high, with a dissociation constant (Kd) of approximately 200 nM .

Biochemical Pathways

The inhibition of miR-210 by Targapremir-210 affects the hypoxia-inducible factors (HIFs) pathway . Specifically, it derepresses glycerol-3-phosphate dehydrogenase 1-like enzyme (GPD1L), a hypoxia-associated protein negatively regulated by miR-210 . This leads to a decrease in HIF-1α levels .

Pharmacokinetics

One study suggests that targapremir-210 provides sustained erdafitinib release in urine over 90 days with very low plasma concentrations . This suggests that Targapremir-210 may have good bioavailability and a long half-life, but further studies are needed to confirm these properties.

Result of Action

The action of Targapremir-210 leads to a decrease in mature miR-210 levels and HIF-1α mRNA . This results in the induction of apoptosis in MDA-MB-231 cells cultured under hypoxic conditions . Furthermore, Targapremir-210 has been shown to inhibit tumorigenesis in a mouse xenograft model of hypoxic triple-negative breast cancer .

Action Environment

The action of Targapremir-210 is influenced by environmental conditions, particularly hypoxia . Hypoxia is a non-physiological level of oxygen tension common in many malignant tumors . Targapremir-210 selectively targets RNAs and affects cellular responses to hypoxic conditions, resulting in favorable benefits against cancer .

properties

IUPAC Name |

N-(3-azidopropyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N10O2/c1-41-14-16-42(17-15-41)24-9-11-27-29(21-24)39-32(37-27)23-8-10-26-28(20-23)38-31(36-26)22-5-2-6-25(19-22)44-18-3-7-30(43)34-12-4-13-35-40-33/h2,5-6,8-11,19-21H,3-4,7,12-18H2,1H3,(H,34,43)(H,36,38)(H,37,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYVJEWMAWLKAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)OCCCC(=O)NCCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Targapremir-210 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[3-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid](/img/structure/B611074.png)

![Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate](/img/structure/B611075.png)

![4-(amino(phenyl)methyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B611085.png)

![N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide](/img/structure/B611093.png)